Technical Guide to 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol (Isofenchol): Structural Elucidation, Properties, and Synthetic Methodologies
Technical Guide to 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol (Isofenchol): Structural Elucidation, Properties, and Synthetic Methodologies
Executive Summary
As a Senior Application Scientist, I frequently encounter bicyclic monoterpenes in both early-stage drug discovery and complex flavor/fragrance formulations. 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol , commonly known as Isofenchol , is a prime example of a sterically hindered, bicyclic secondary alcohol that demands rigorous analytical and synthetic control. An isomer of borneol and fenchol, isofenchol serves as a critical reference standard for API impurity profiling and exhibits promising biological activities[1][2]. This whitepaper provides an authoritative, causality-driven guide to the physicochemical properties, stereoselective synthesis, and analytical characterization of isofenchol.
Chemical Identity & Structural Nuances
Isofenchol is built upon a norbornane (bicyclo[2.2.1]heptane) framework. Its structural uniqueness arises from the specific placement of its functional groups, which heavily dictates its chemical behavior and steric hindrance.
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IUPAC Name: 1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol[3]
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CAS Registry Numbers:
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Molecular Formula: C₁₀H₁₈O[3]
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Molecular Weight: 154.25 g/mol [3]
The molecule features a hydroxyl group at the C2 position, a bridgehead methyl group at C1, and a gem-dimethyl group at C5. The orientation of the C2 hydroxyl group relative to the methylene bridge determines its epimeric form: the exo-isomer ( α -isofenchol) and the endo-isomer ( β -isofenchol)[7].
Physicochemical and Thermodynamic Properties
Understanding the physical properties of isofenchol is critical for downstream formulation and chromatographic method development. Because it is a highly lipophilic and volatile compound, it requires specific handling protocols.
The following table synthesizes the core quantitative data for isofenchol:
| Property | Value | Analytical Implication / Causality |
| Melting Point | 43 – 44 °C[8] | Solid at room temperature; requires gentle heating or solvent dissolution prior to liquid injection. |
| Boiling Point | 201 – 202 °C[8] | Highly volatile; makes it an ideal candidate for Gas Chromatography (GC) rather than LC. |
| Density (Predicted) | ~0.992 g/cm³[8] | Comparable to water, but its lipophilicity drives phase separation in aqueous extractions. |
| LogP (Octanol/Water) | 2.19[8] | Moderate to high lipophilicity; indicates excellent permeability in biological assays but poor aqueous solubility. |
| Topological Polar Surface Area | 20.2 Ų[3] | Low TPSA confirms high blood-brain barrier (BBB) penetration potential, typical of neuroactive terpenes. |
| Vapor Pressure | 5.84 × 10⁻² mmHg[9] | Prone to sublimation/evaporation; standards must be stored in tightly sealed, refrigerated amber vials. |
| Kovats Retention Index (Non-polar) | 1114 – 1119[4] | Serves as a definitive calibration marker for identifying isofenchol in complex essential oil mixtures. |
Stereoselective Synthesis and Reactivity
In synthetic applications, controlling the stereocenter at C2 during the reduction of the ketone precursor, isofenchone (1,5,5-trimethylbicyclo[2.2.1]heptan-2-one), is paramount. The rigid bicyclic framework of norbornane creates distinct steric environments that we can exploit to selectively drive the reaction toward either the kinetic or thermodynamic product[7].
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Thermodynamic Control ( α -Isofenchol): Reduction using sodium metal in ethanol (Bouveault-Blanc reduction conditions) allows for equilibration. The reaction yields predominantly the exo-isomer ( α -isofenchol) because the exo position is sterically less hindered by the C5 gem-dimethyl groups, making it the more thermodynamically stable epimer[7].
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Kinetic Control ( β -Isofenchol): Catalytic hydrogenation (e.g., PtO₂ / H₂) proceeds via the adsorption of the ketone onto the metal catalyst surface. The catalyst approaches from the less hindered exo face, forcing the addition of hydrogen from that side and pushing the resulting hydroxyl group into the endo position ( β -isofenchol)[7].
Stereoselective synthesis pathways of Isofenchol from Isofenchone.
Analytical Characterization: Self-Validating GC-MS Protocol
Step-by-Step Methodology
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System Suitability & Self-Validation (Crucial Step):
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Action: Inject a blank (GC-grade hexane) followed by a known standard mixture of borneol and fenchol.
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Causality: The blank confirms zero column bleed or carryover. The standard mixture validates the column's resolving power; if borneol and fenchol do not achieve baseline separation, the column must be trimmed or replaced before analyzing the isofenchol sample.
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Sample Preparation:
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Action: Dissolve 1.0 mg of isofenchol in 1.0 mL of GC-grade hexane.
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Causality: Hexane acts as a highly volatile, non-polar solvent that expands efficiently in the injection port without degrading the analyte.
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Column Selection:
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Action: Utilize a 5% phenyl/95% dimethylpolysiloxane non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).
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Causality: Non-polar columns separate analytes primarily by boiling point and van der Waals interactions, which is optimal for distinguishing volatile terpene isomers based on subtle 3D spatial differences.
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Injection Parameters:
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Action: Inject 1 µL in split mode (1:50 ratio) with the inlet set to 250 °C.
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Causality: The high split ratio prevents detector saturation and column overloading, ensuring sharp, symmetrical peak shapes necessary for accurate integration.
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Temperature Gradient:
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Action: Initial hold at 60 °C for 2 min, ramp at 5 °C/min to 240 °C, final hold for 5 min.
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Causality: A shallow temperature ramp of 5 °C/min maximizes the interaction time between the stationary phase and the epimers, ensuring baseline resolution between α -isofenchol and β -isofenchol.
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Mass Spectrometry (MS) Detection:
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Action: Operate in Electron Ionization (EI) mode at 70 eV, scanning m/z 35–300.
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Causality: 70 eV is the universal standard for EI. It provides reproducible fragmentation patterns (e.g., loss of water [M-18] and methyl radicals) that can be directly cross-referenced against NIST libraries for definitive structural confirmation [1.14].
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Applications in Drug Development
In pharmaceutical and chemical manufacturing, isofenchol is heavily utilized as an analytical reference standard for Quality Control (QC) and method validation during the synthesis of Active Pharmaceutical Ingredients (APIs)[1]. Furthermore, because monoterpenes like isofenchol function as broad-spectrum antimicrobials in nature, there is active research into their antioxidant and analgesic properties, particularly their ability to interact with TRPA1 receptors to mediate pain signaling[2].
References
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1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol Properties - EPA. U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. Retrieved from: [Link]
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Bicyclo[2.2.1]heptan-2-ol, 1,5,5-trimethyl- - NIST WebBook. National Institute of Standards and Technology (NIST). Retrieved from: [Link]
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1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol - PubChem. National Center for Biotechnology Information (NCBI). Retrieved from: [Link]
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Bicyclo[2.2.1]heptan-2-ol, 1,5,5-trimethyl - LookChem. LookChem Chemical Database. Retrieved from: [Link]
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alpha-Isofenchol - Chemical & Physical Properties. Cheméo. Retrieved from: [Link]
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Neighboring Carbon and Hydrogen. VII. Reactivity of Some Alicyclic and Bicyclic Derivatives. Journal of the American Chemical Society. Retrieved from: [Link]
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Isofenchol - CAS - 6168-62-3. Axios Research. Retrieved from: [Link]
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Terpene Tuesdays: Everything You Need To Know About Fenchyl Alcohol. ACS Laboratory. Retrieved from: [Link]
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